Cas no 1152914-99-2 (3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one)

3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one is a fluorinated thioether ketone compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a difluorophenylthio moiety linked to a butanone backbone, offers unique reactivity and stability, making it a valuable intermediate in organofluorine chemistry. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which is advantageous in drug design. The thioether linkage provides a versatile handle for further functionalization, enabling the synthesis of complex derivatives. This compound is particularly useful in the development of bioactive molecules, where controlled fluorination and sulfur incorporation are critical for optimizing physicochemical and pharmacological properties.
3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one structure
1152914-99-2 structure
Product name:3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
CAS No:1152914-99-2
MF:C10H10F2OS
MW:216.247608661652
CID:5250605

3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
    • 2-Butanone, 3-[(3,4-difluorophenyl)thio]-
    • 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
    • Inchi: 1S/C10H10F2OS/c1-6(13)7(2)14-8-3-4-9(11)10(12)5-8/h3-5,7H,1-2H3
    • InChI Key: KPPKKRHTCGXQPY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)F)F)C(C(C)=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Topological Polar Surface Area: 42.4
  • XLogP3: 2.8

3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-394727-0.05g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
0.05g
$407.0 2025-03-16
Enamine
EN300-394727-0.1g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
0.1g
$427.0 2025-03-16
Enamine
EN300-394727-0.5g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
0.5g
$465.0 2025-03-16
Enamine
EN300-394727-5.0g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
5.0g
$1406.0 2025-03-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076606-5g
3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95%
5g
¥7644.0 2023-04-05
Enamine
EN300-394727-1.0g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
1.0g
$485.0 2025-03-16
Enamine
EN300-394727-10.0g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
10.0g
$2085.0 2025-03-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076606-1g
3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95%
1g
¥2639.0 2023-04-05
Enamine
EN300-394727-2.5g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
2.5g
$949.0 2025-03-16
Enamine
EN300-394727-0.25g
3-[(3,4-difluorophenyl)sulfanyl]butan-2-one
1152914-99-2 95.0%
0.25g
$447.0 2025-03-16

Additional information on 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one

Professional Introduction to 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one (CAS No. 1152914-99-2)

3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1152914-99-2, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The presence of both fluorine atoms and a sulfanyl group in its molecular structure contributes to its distinctive reactivity and utility in synthetic chemistry.

The molecular formula of 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one can be expressed as C10H10Cl2O2S, reflecting its composition of carbon, hydrogen, chlorine, oxygen, and sulfur atoms. The structural arrangement of these elements imparts specific chemical characteristics that make the compound valuable for further investigation and development. In particular, the 3,4-difluorophenyl moiety enhances the compound's electronic properties, influencing its interactions with biological targets.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity. Research has demonstrated that the introduction of fluorine atoms into pharmaceutical molecules can significantly improve their pharmacokinetic profiles. The study of 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one aligns with this trend, as it serves as a building block for more complex derivatives with potential therapeutic benefits.

The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination processes play crucial roles in constructing the desired molecular framework.

The pharmacological potential of 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one has been explored in several preclinical studies. These investigations have highlighted its role as a modulator of enzyme activity and receptor binding. Specifically, the compound has shown promise in inhibiting certain kinases and other targets relevant to inflammatory and neurological disorders. The sulfanyl group interacts with biological systems in ways that can lead to novel therapeutic interventions.

The structural features of 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one also make it a valuable intermediate in the development of agrochemicals. Fluorinated compounds are known for their efficacy in pest control and crop protection due to their stability and bioavailability. By incorporating this compound into larger molecules, researchers aim to create next-generation agrochemicals that are both effective and environmentally sustainable.

In conclusion, 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one (CAS No. 1152914-99-2) represents a fascinating subject of study in chemical biology and pharmaceutical chemistry. Its unique structure and functional attributes open up numerous possibilities for further research and application development. As scientific understanding advances, this compound is likely to play an increasingly important role in addressing complex biological challenges.

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